Pannosanol

Description

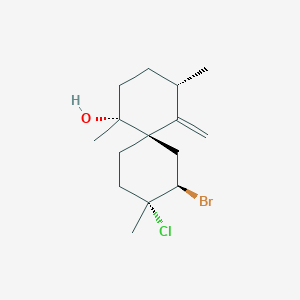

Pannosanol is a halogenated sesquiterpenoid first isolated from the Malaysian red macroalga Laurencia pannosa . Its structure features an unusual rearranged chamigrane skeleton, characterized by a unique carbon framework derived from chamigrane-type sesquiterpenes but with distinct stereochemical modifications . Spectroscopic methods (¹H NMR, ¹³C NMR, 2D NMR) confirmed its chlorinated nature and absolute configuration . This compound exhibits potent antibacterial activity against marine bacteria, particularly Gram-positive strains . This bioactivity is attributed to its halogenation and structural complexity, which enhance membrane permeability and target interactions .

Propriétés

Formule moléculaire |

C15H24BrClO |

|---|---|

Poids moléculaire |

335.71 g/mol |

Nom IUPAC |

(2S,5R,6R,9R,10R)-10-bromo-9-chloro-2,5,9-trimethyl-1-methylidenespiro[5.5]undecan-5-ol |

InChI |

InChI=1S/C15H24BrClO/c1-10-5-6-14(4,18)15(11(10)2)8-7-13(3,17)12(16)9-15/h10,12,18H,2,5-9H2,1,3-4H3/t10-,12+,13+,14+,15+/m0/s1 |

Clé InChI |

VKWTTYZSKBUTGI-URWOTSEESA-N |

SMILES isomérique |

C[C@H]1CC[C@@]([C@]2(C1=C)CC[C@@]([C@@H](C2)Br)(C)Cl)(C)O |

SMILES canonique |

CC1CCC(C2(C1=C)CCC(C(C2)Br)(C)Cl)(C)O |

Synonymes |

pannosanol |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Pannosane

- Source: Co-isolated with pannosanol from Laurencia pannosa .

- Structure : Shares the rearranged chamigrane skeleton but differs in hydroxylation and stereochemistry at specific carbons (e.g., C-3) .

- Bioactivity: Similar antibacterial profile to this compound but with marginally reduced potency, likely due to differences in halogenation or hydroxyl group placement .

Concinndiol and Rotanin A

- Source : Isolated from Laurencia obtusa .

- Structure: Non-rearranged chamigrane derivatives. Concinndiol serves as a biosynthetic precursor to this compound-like compounds, as inferred from shared Δδ values (<0.40 ppm) at key carbons .

- Bioactivity: Limited direct antibacterial data, but biosynthetic relevance highlights their role in generating structurally complex metabolites like this compound .

Scopariol and Isorigidol

- Source : Derived from Laurencia scoparia .

- Structure: β-chamigrene derivatives lacking the rearranged skeleton. Scopariol features bromine substitutions, contrasting with this compound’s chlorination .

- Bioactivity : Exhibits anthelmintic activity rather than antibacterial effects, illustrating how halogenation and skeletal differences alter biological targets .

Comparison with Functionally Similar Compounds

Puertitols and 9-Deoxyelatol

- Source : Laurencia spp. .

- Structure: Brominated sesquiterpenes with non-rearranged chamigrane or eudesmane frameworks.

- Bioactivity: Broad-spectrum antimicrobial activity, including against Staphylococcus aureus. Their potency parallels this compound but with greater efficacy against Gram-negative bacteria due to bromine’s larger atomic radius enhancing membrane disruption .

Luzonensol and 3-Bromobarekoxide

- Source : Laurencia luzonensis .

- Structure : Luzonensol is a brominated sesquiterpene; 3-bromobarekoxide is a diterpene with trans ring junctions.

- Bioactivity: Luzonensol’s activity is unspecified, while 3-bromobarekoxide’s trans configuration enhances stability and bioactivity compared to non-halogenated analogs .

Key Structural and Functional Differences (Table 1)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.